molecular formula C8H12N2OS B1350766 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol CAS No. 173589-87-2

5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

Cat. No.: B1350766
CAS No.: 173589-87-2
M. Wt: 184.26 g/mol
InChI Key: ONBUSMDUKULCRC-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

5-Cyclohexyl-1,3,4-oxadiazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity, interacting with bacterial enzymes and proteins to inhibit their function . The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function . Additionally, the oxadiazole ring can interact with nucleophilic sites in biomolecules, further contributing to its biochemical activity .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Moreover, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzymes and proteins through its thiol group, forming covalent bonds with cysteine residues . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been reported to result in sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, it has been reported to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can exert its effects on cellular metabolism and energy production . The localization of this compound can also influence its interactions with other biomolecules, further modulating its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl hydrazine with carbon disulfide and an appropriate acid chloride to form the oxadiazole ring . The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Solvent: Common solvents include ethanol or acetonitrile

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In industrial settings, the production of 5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, aryl halides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1,3,4-oxadiazole-2(3H)-thione
  • 5-methyl-1,3,4-oxadiazole-2(3H)-thione
  • 5-ethyl-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This makes it distinct from other oxadiazole derivatives and can influence its reactivity and biological activity .

Properties

IUPAC Name

5-cyclohexyl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBUSMDUKULCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396654
Record name 5-cyclohexyl-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821638
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

173589-87-2
Record name 5-cyclohexyl-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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